Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate
Description
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a pyrrolidine-based ester compound featuring a hydroxymethyl substituent on the pyrrolidine ring and a tert-butyl ester group. This structure grants it unique physicochemical properties, such as moderate polarity due to the hydroxymethyl group and steric bulk from the tert-butyl moiety.
Properties
IUPAC Name |
tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVUOJMIZOHBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection Using Di-tert-butyl Dicarbonate in Dichloromethane
- Procedure : Pyrrolidin-2-ylmethanol is dissolved in dichloromethane (CH2Cl2), and di-tert-butyl dicarbonate is added. The reaction mixture is stirred at room temperature (approximately 20°C) for 16 hours.
- Base Addition : In some protocols, triethylamine (TEA) is added to neutralize the generated acid and promote the reaction.
- Purification : After reaction completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography using a gradient of methanol in dichloromethane (0–10% MeOH in CH2Cl2).
- Yields : Reported yields range from 90% to 98%, indicating high efficiency under these conditions.
- Example Data :
| Yield | Reaction Conditions | Notes |
|---|---|---|
| 98% | CH2Cl2, 20°C, 16 h | Without base; purified by flash chromatography; product as light yellow oil |
| 90% | CH2Cl2, 20°C, overnight, with triethylamine | Extracted with EtOAc; washed and dried; product isolated as light yellow oil |
| 48% | CH2Cl2, 20°C, 3 h, with triethylamine | Shorter reaction time; purified by silica gel chromatography; LCMS confirmed product |
These variations demonstrate that longer reaction times and the presence of triethylamine improve yield and purity, while shorter reactions may reduce yield significantly.
Alternative Method Using Potassium Carbonate in Diethyl Ether-Water
- Procedure : DL-proline is first reduced to pyrrolidin-2-ylmethanol using borane-tetrahydrofuran complex and boron trifluoride etherate. After workup, di-tert-butyl dicarbonate and potassium carbonate are added in a diethyl ether-water biphasic system. The mixture is stirred at room temperature for 16 hours.
- Purification : The organic layer is separated, washed, dried over magnesium sulfate, and concentrated. The residue is purified by silica gel chromatography using hexane-ethyl acetate mixtures.
- Yield : Approximately 76% yield of the tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is obtained as a colorless oil.
- Notes : This method integrates the reduction and protection steps, providing a streamlined synthetic route from DL-proline.
Detailed Reaction Mechanism Insights
The Boc protection mechanism involves nucleophilic attack by the nitrogen atom of the pyrrolidine ring on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, leading to carbamate formation. The hydroxymethyl substituent remains unprotected, providing a functional handle for further derivatization.
The presence of bases such as triethylamine or potassium carbonate neutralizes the acid by-products (mainly CO2 and tert-butanol), driving the reaction toward completion.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Reagents and Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Boc protection in CH2Cl2 | Pyrrolidin-2-ylmethanol | Di-tert-butyl dicarbonate, RT, 16 h, with/without TEA | 90–98 | Flash chromatography (MeOH/CH2Cl2) | High yield, mild conditions |
| Boc protection with K2CO3 | DL-proline (reduced first) | Di-tert-butyl dicarbonate, K2CO3, diethyl ether-water, RT, 16 h | 76 | Silica gel chromatography (hexane-EtOAc) | Integrated reduction and protection step |
| Shorter reaction in CH2Cl2 | Pyrrolidin-2-ylmethanol | Di-tert-butyl dicarbonate, TEA, 3 h | 48 | Silica gel chromatography | Lower yield due to shorter reaction time |
Research Findings and Optimization Notes
- Reaction time and base presence are critical for maximizing yield.
- Dichloromethane is the preferred solvent due to its ability to dissolve both reactants and facilitate smooth reaction kinetics.
- Triethylamine enhances the reaction by scavenging acid by-products.
- Potassium carbonate in a biphasic system is effective when combined with prior reduction steps, offering a one-pot approach from amino acid precursors.
- Purification by flash chromatography is necessary to isolate the pure carbamate product, with solvent gradients optimized to separate unreacted starting materials and side products.
- LCMS and NMR data confirm the structure and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 2-(Carboxymethyl)pyrrolidine.
Reduction: 2-(Hydroxymethyl)pyrrolidin-1-ylmethanol.
Substitution: Various substituted pyrrolidine derivatives depending on the electrophile used.
Scientific Research Applications
The compound Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate , with the molecular formula and CAS Number 1344331-29-8, is a specialty chemical that has garnered attention for its various applications in scientific research and industry. This article explores its applications, supported by data tables and case studies.
Pharmaceutical Development
This compound is primarily explored in the pharmaceutical industry for its potential as a drug candidate. Its structure suggests it may interact with biological systems effectively, particularly in drug design involving central nervous system (CNS) disorders.
Case Study: CNS Activity
Research indicates that derivatives of pyrrolidine compounds can exhibit significant CNS activity. A study conducted on similar compounds showed promising results in modulating neurotransmitter systems, which could be extrapolated to this compound .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various biologically active molecules. Its ability to undergo transformations makes it valuable in organic synthesis.
Synthesis Example:
In a recent study, this compound was utilized to synthesize more complex molecules through nucleophilic substitution reactions, demonstrating its versatility as a building block .
Material Science
The compound has potential applications in material science, particularly in developing polymers and coatings due to its unique chemical structure.
Application Insight:
Research has suggested that incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for advanced material applications .
Efficacy Studies
A series of efficacy studies have been conducted to evaluate the pharmacological properties of this compound. These studies typically focus on:
- Neuroprotective Effects: Investigating its role in protecting neuronal cells from oxidative stress.
- Behavioral Studies: Assessing changes in behavior in animal models to determine potential anxiolytic or antidepressant effects.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can interact with various biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s key differentiator is the hydroxymethyl group on the pyrrolidine ring. Below is a comparison with analogous compounds from the evidence:
Key Insights :
- The hydroxymethyl group in the target compound provides a reactive site for oxidation (to carboxylic acid) or conjugation, unlike the bromo or alkyl substituents in analogs.
- The tert-butyl ester is conserved across all compounds, offering hydrolytic stability compared to methyl or ethyl esters.
Physicochemical Properties
Biological Activity
Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and cancer therapy. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C11H21NO3
- Molecular Weight : 215.29 g/mol
- CAS Number : 1344331-29-8
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. It has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.
1. Acetylcholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant AChE inhibitory activity. For instance, a study highlighted that certain derivatives demonstrated IC50 values lower than standard inhibitors like donepezil, suggesting enhanced efficacy in preventing acetylcholine breakdown and thereby improving cholinergic transmission in the brain .
2. Neuroprotective Effects
In vitro studies have shown that this compound may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of neurodegeneration where oxidative damage plays a critical role .
3. Anticancer Activity
Emerging evidence suggests that this compound may also exhibit anticancer properties. A related study reported that piperidine derivatives, which share structural similarities with this compound, demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| AChE Inhibition | Competitive inhibition | |
| Neuroprotection | Reduction of oxidative stress | |
| Anticancer Activity | Induction of apoptosis |
Case Study 1: Neuroprotective Effects
In a controlled laboratory setting, this compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The compound significantly reduced cell death and improved cell viability compared to untreated controls, indicating its potential as a neuroprotective agent.
Case Study 2: Anticancer Properties
Another study evaluated the cytotoxic effects of various piperidine derivatives, including those structurally related to this compound, against human cancer cell lines. Results showed that these compounds could induce apoptosis more effectively than standard chemotherapeutics, suggesting their utility in cancer treatment protocols.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a pyrrolidine derivative (e.g., 2-(hydroxymethyl)pyrrolidine) with tert-butyl bromoacetate under basic conditions. Key parameters include:
- Use of a non-nucleophilic base (e.g., DIPEA) to minimize side reactions .
- Solvent selection (e.g., DMF or THF) to enhance solubility and reaction efficiency .
- Temperature control (e.g., 0°C for reagent addition, followed by gradual warming to room temperature) to manage exothermicity .
Q. How can researchers confirm the structural identity of this compound?
- Analytical Techniques :
- NMR : ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyrrolidine ring protons .
- HRMS : Exact mass analysis (e.g., using ESI-TOF) to confirm molecular formula (e.g., C₁₂H₂₁NO₃) .
- IR Spectroscopy : Detect ester carbonyl (~1730 cm⁻¹) and hydroxyl (~3400 cm⁻¹) stretches .
Q. What safety precautions are critical when handling this compound?
- Hazard Mitigation :
- Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Avoid skin contact; if exposed, wash thoroughly with water. For inhalation, move to fresh air and seek medical attention if irritation persists .
- Storage : Store in a cool, dry place under inert gas (e.g., N₂) to prevent hydrolysis of the ester group .
Q. What are the solubility characteristics of this compound in common solvents?
- Empirical Data :
- Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and pyrrolidine groups .
- Limited solubility in water; use co-solvents (e.g., acetone/water mixtures) for biological assays .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be controlled, particularly for the pyrrolidine moiety?
- Stereoselective Synthesis :
- Use chiral catalysts (e.g., enantiopure palladium complexes) during pyrrolidine ring formation .
- Analyze diastereomeric ratios via chiral HPLC or NOESY NMR to confirm configuration .
Q. What strategies resolve discrepancies in reported toxicity data for this compound?
- Data Reconciliation :
- Note that acute toxicity (GHS Category 4) is inferred from structural analogs, as direct experimental data are lacking .
- Conduct in vitro assays (e.g., HepG2 cell viability tests) to generate compound-specific toxicity profiles .
- Ecotoxicity : No bioaccumulation or degradation data exist; prioritize persistence studies using OECD 301 guidelines .
Q. How does the tert-butyl ester group influence stability under varying pH conditions?
- Stability Studies :
- Perform accelerated degradation tests:
- Acidic conditions (pH 1–3): Rapid hydrolysis to acetic acid derivatives .
- Neutral/basic conditions (pH 7–9): Stable for >24 hours at 25°C .
- Monitor degradation products via LC-MS and quantify using calibration curves .
Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?
- Quality Control :
- HPLC-DAD : Use a C18 column with acetonitrile/water mobile phase; detect impurities at 210 nm .
- GC-MS : For volatile byproducts (e.g., tert-butanol), employ a DB-5MS column and EI ionization .
Data Contradictions and Resolution
- Conflict : Safety data sheets (SDS) lack explicit toxicity data but classify hazards based on structural analogs .
- Resolution : Validate via in silico tools (e.g., OECD QSAR Toolbox) and supplement with experimental assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
